![molecular formula C14H19BrN2O4S B512975 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 940989-56-0](/img/structure/B512975.png)

1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

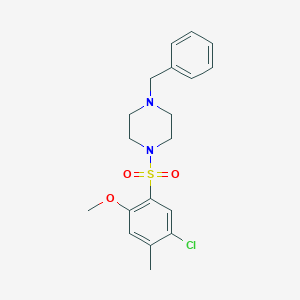

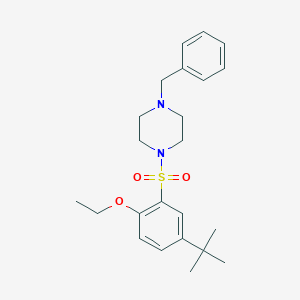

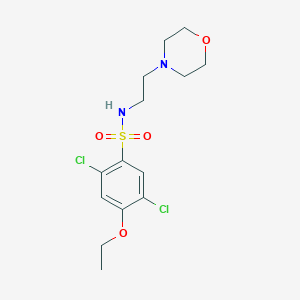

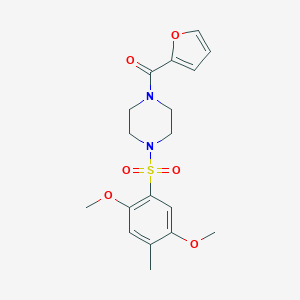

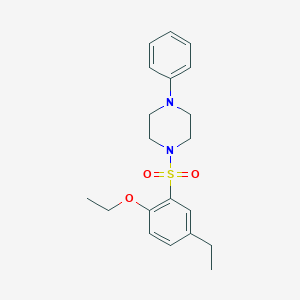

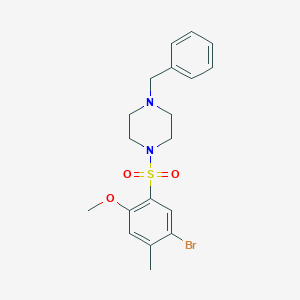

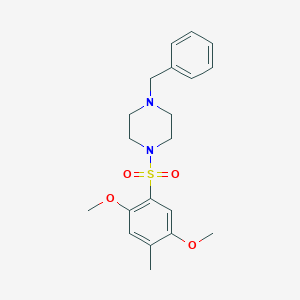

The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .

Synthesis Analysis

The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antiviral Agents

This compound’s structure, featuring a brominated methoxy-methylbenzenesulfonyl group, indicates potential utility in the development of antiviral agents. The presence of a piperazine ring is often seen in molecules with biological activity, and its modification can lead to compounds with significant antiviral properties . For example, derivatives of piperazine have been synthesized and reported as inhibitors against various viruses, including influenza A and Coxsackie B4 virus .

Organic Synthesis: Benzylic Modification

The benzylic position of this compound is a prime site for chemical reactions such as free radical bromination and nucleophilic substitution. These reactions are fundamental in organic synthesis, allowing for the modification of the compound to create new derivatives with potential biological activities .

Cancer Research: Anticancer Compounds

Compounds with a benzenesulfonyl moiety have been explored for their anticancer properties. The sulfonyl group can interact with various biological targets, potentially leading to the development of new anticancer drugs. Research into indole derivatives, which share structural similarities with this compound, has revealed a range of biological activities, including anticancer effects .

Agricultural Chemistry: Plant Growth Regulators

The structure of this compound resembles that of plant hormones like indole-3-acetic acid, which is derived from tryptophan. It could be used to synthesize analogs that act as plant growth regulators, influencing various aspects of plant development .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLHDZXOIKDTPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)

![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)

![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)